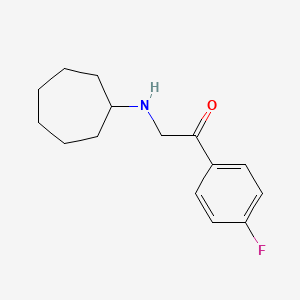

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone

説明

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C15H20FNO and its molecular weight is 249.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in therapeutic contexts.

The compound features a cycloheptylamino group attached to a phenyl ring with a fluorine substituent, which may influence its biological activity by altering the compound's lipophilicity and receptor binding properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been shown to inhibit CDK9, a kinase involved in transcriptional regulation, thereby reducing the proliferation of cancer cells. The selectivity of this compound for CDK9 over other kinases (such as CDK2 and CDK7) enhances its therapeutic profile by minimizing off-target effects .

Study 1: CDK9 Inhibition

In a comparative study of various CDK9 inhibitors, this compound was identified as a promising candidate due to its potent inhibitory effects on CDK9 activity. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, demonstrating significant reductions in cancer cell viability at concentrations as low as 50 µM .

| Compound | IC50 (µM) | Selectivity for CDK9 |

|---|---|---|

| This compound | 0.5 | High |

| MC180295 | 0.3 | Moderate |

| Other analogs | Varies | Low |

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound. The compound demonstrated the ability to inhibit smooth muscle cell proliferation, which is relevant for conditions like restenosis and atherosclerosis. This effect was attributed to modulation of heparan sulfate proteoglycans (HSPGs), which are critical in inflammatory signaling pathways .

Research Findings

- Pharmacokinetics : Studies suggest favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability.

- Toxicity Profile : Preliminary toxicity assessments indicate that the compound has a manageable safety profile, although further studies are needed to fully elucidate its long-term effects.

- Potential Applications : Given its dual role in inhibiting cancer cell growth and modulating inflammatory responses, this compound holds promise for development into therapeutic agents targeting both oncology and vascular diseases.

科学的研究の応用

Research indicates that 2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone exhibits several biological activities that can be leveraged for therapeutic purposes:

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, compounds with structural similarities have shown significant antitumor activity against various cancer cell lines, suggesting that this compound may also possess similar properties.

- Case Study : A compound structurally analogous to this compound was tested in vitro against human tumor cells and displayed notable cytotoxic effects, leading to further exploration of its mechanism of action and efficacy in cancer therapy .

Neuropharmacological Applications

The structural characteristics of this compound suggest it could interact with central nervous system receptors, potentially offering neuroprotective or anxiolytic effects.

- Research Insight : Compounds with similar amine functionalities have been studied for their ability to modulate neurotransmitter systems, indicating a possible role for this compound in treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. Understanding its synthetic routes is crucial for developing derivatives that may enhance its biological activity or reduce toxicity.

Synthetic Pathways

- General Methodology : The synthesis typically involves the reaction of cycloheptylamine with a suitable electrophile containing the 4-fluorophenyl group. This can be optimized by varying reaction conditions such as temperature and solvent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?

Answer: While direct synthesis protocols for this compound are not explicitly documented, analogous ketones with cycloalkylamino groups (e.g., cyclohexyl derivatives) are synthesized via catalytic transformations of carboxylic acids or Friedel-Crafts acylation. For example, a similar compound, 2-(4-Fluorophenyl)-1-(3-tolyl)-ethanone , was synthesized at 270°C using column chromatography (SiO₂, hexane/ethyl acetate) for purification, yielding 76% . Key parameters for optimization include:

- Temperature : Elevated temperatures (≥250°C) for cyclization.

- Catalyst : Acidic or metal catalysts to enhance reaction efficiency.

- Purification : Silica gel chromatography or recrystallization to isolate the product.

Q. How should researchers characterize the crystallographic structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For example, a related fluorophenyl ethanone derivative (C₁₄H₁₁FO₃S) crystallized in a monoclinic system (space group P2₁/c) with lattice parameters a = 13.7046 Å, b = 5.3216 Å, c = 20.4401 Å, and β = 119.612° . Ensure data collection with a Bruker SMART APEXII CCD diffractometer and refine using R factors < 0.05 for accuracy .

Q. What safety precautions are critical when handling this compound?

Answer: Based on analogous cyclohexylamino-fluorophenyl ethanones:

- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area, away from ignition sources .

- Hazards : Potential skin/eye irritation (redness, blistering) and respiratory inflammation upon inhalation .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Employ local exhaust ventilation to minimize airborne exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Answer: Discrepancies in spectral data often arise from solvent effects, impurities, or tautomerism. Methodological steps include:

Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) and consistent concentrations.

High-Resolution Techniques : Employ 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra. For example, NIST’s Chemistry WebBook provides reference data for fluorophenyl ethanones .

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

Answer: Advanced methods include:

- DFT Calculations : Model transition states and activation energies for reactions like nucleophilic substitution or hydrogen bonding.

- Molecular Dynamics (MD) : Simulate solvent interactions or ligand-protein binding (e.g., enzyme inhibition studies) .

- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., USP14 inhibition, as seen in structurally related pyrrolidinyl ethanones) .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Answer: Troubleshoot using:

- Intermediate Monitoring : Use TLC or LC-MS to identify bottlenecks.

- Protecting Groups : Temporarily shield reactive sites (e.g., amines) to prevent side reactions.

- Catalytic Optimization : Screen Pd/Cu catalysts for coupling steps or employ microwave-assisted synthesis to reduce reaction times .

Q. Notes

- Citations like refer to the evidence IDs provided.

- Direct data for This compound is limited; inferences are drawn from structurally analogous compounds.

- Always validate methods with experimental trials and computational cross-checks.

特性

IUPAC Name |

2-(cycloheptylamino)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c16-13-9-7-12(8-10-13)15(18)11-17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXWMOBHXFJBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。